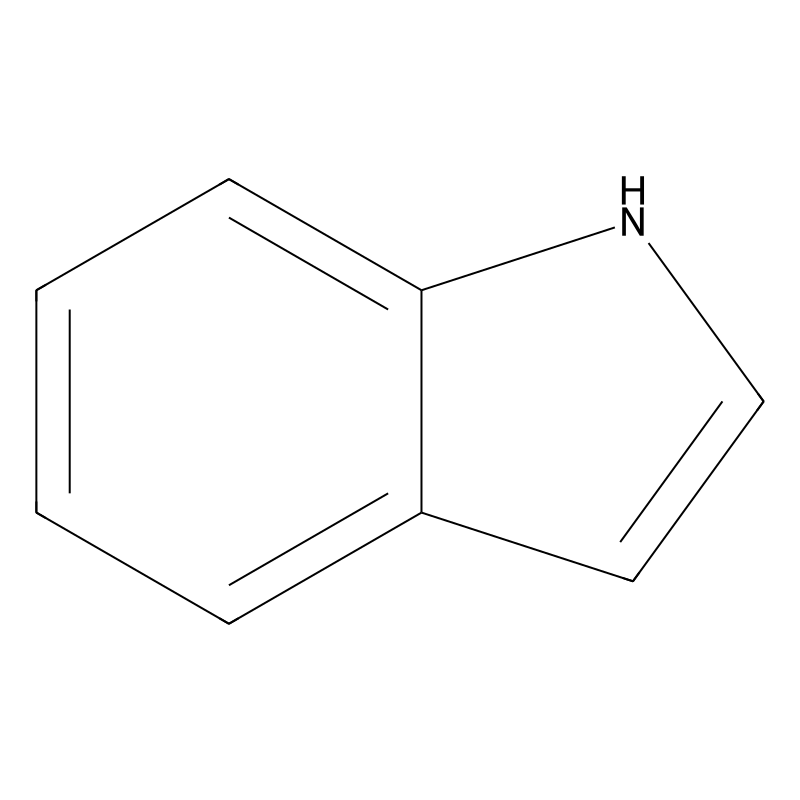

Indole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 G IN 2 ML OF 70% ALC

SOL IN TOLUENE

Soluble in fixed oils; insoluble in mineral oil and glycerol.

For more Solubility (Complete) data for INDOLE (6 total), please visit the HSDB record page.

3.56 mg/mL

Soluble in fixed oils and propylene glycol; Insoluble in glycerol

Soluble (in ethanol)

Synonyms

Canonical SMILES

Building Block for Bioactive Molecules

Indole serves as the core structure for a vast array of biologically active molecules found in nature, including:

- Tryptophan: An essential amino acid crucial for protein synthesis and the precursor to various neurotransmitters like serotonin and melatonin )

- Plant hormones: Indole-3-acetic acid (IAA) acts as a plant auxin, regulating growth and development

- Alkaloids: Complex molecules with diverse biological effects, such as vinca alkaloids used in cancer treatment and the psychoactive compound lysergic acid diethylamide (LSD) )

The versatile nature of the indole ring allows for various modifications, leading to a vast library of potential drug candidates with diverse pharmacological activities.

Drug Discovery and Development

Due to its presence in numerous bioactive molecules, indole serves as a valuable scaffold in drug discovery. Researchers can modify the core indole structure to create novel compounds with potential therapeutic applications:

- Anticancer drugs: Indole derivatives are being explored for their potential to target cancer cells due to their ability to inhibit cell proliferation and induce apoptosis (programmed cell death) BioMed Central: )

- Antimicrobial agents: Certain indole derivatives exhibit antibacterial and antifungal properties, making them promising candidates for combating infectious diseases Royal Society of Chemistry:

- Neurological drugs: Indole-based structures are being investigated for their potential to modulate neurotransmitter activity, with applications in treating neurodegenerative diseases and mental health disorders )

The ongoing research in indole chemistry holds significant promise for the development of novel therapeutic agents for various medical conditions.

Material Science Applications

Beyond its role in drug discovery, indole's unique properties are being explored for material science applications:

- Organic electronics: Indole-based materials are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic solar cells due to their tunable electronic properties American Chemical Society:

- Sensors: Researchers are exploring the use of indole derivatives in developing chemical sensors for the detection of specific molecules Royal Society of Chemistry:

Indole is a heterocyclic organic compound with the molecular formula . It features a bicyclic structure composed of a benzene ring fused to a pyrrole ring, specifically at the 2 and 3 positions, forming what is known as 2,3-benzopyrrole . Indole is typically a colorless solid that possesses a pleasant fragrance in dilute solutions and has a melting point of approximately 52.5°C (126.5°F) . This compound is naturally occurring in various sources, including flower oils such as jasmine and orange blossom, coal tar, and fecal matter .

Indole was first isolated in 1866 and has since been recognized for its role in the biosynthesis of several important compounds, including tryptophan (an essential amino acid) and indoleacetic acid (a plant hormone) .

- Electrophilic Substitution: Indole can react with electrophiles at the carbon atoms of the benzene ring or the nitrogen atom of the pyrrole ring. Common electrophiles include halogens and nitro groups.

- Friedel-Crafts Reactions: Indole can participate in Friedel-Crafts acylation or alkylation to form substituted indoles.

- Oxidation: Indole can be oxidized to form indigo or other derivatives by using oxidizing agents like potassium permanganate.

- Reduction: Indole can be reduced to indoline through catalytic hydrogenation or other reducing agents .

Indole exhibits significant biological activity and is a precursor to many biologically relevant compounds. Some key aspects include:

- Metabolite of Tryptophan: Indole is produced from tryptophan metabolism by gut microbiota, impacting gut health and metabolic processes .

- Pharmacological Properties: Various indole derivatives have shown potential therapeutic effects, including anti-cancer, anti-inflammatory, and anti-microbial activities. For example, compounds like psilocybin (derived from mushrooms) exhibit psychoactive properties due to their indole structure .

- Hormonal Activity: Indoleacetic acid, derived from indole, plays a crucial role in plant growth regulation by promoting root development .

Indole can be synthesized through several methods:

- Fischer Indole Synthesis: This method involves heating phenylhydrazine with a ketone or aldehyde in the presence of an acid catalyst.

- Bischler-Napieralski Reaction: A reaction involving the condensation of o-nitrotoluene with an amine followed by reduction.

- Cyclization of Phenylhydrazine and Pyruvic Acid: A common laboratory method where phenylhydrazine reacts with pyruvic acid under acidic conditions to yield indole .

Indole has diverse applications across various fields:

- Pharmaceuticals: Used as a building block for synthesizing numerous drugs and biologically active compounds.

- Agriculture: Employed in the formulation of plant growth regulators such as indoleacetic acid.

- Fragrance Industry: Utilized in perfumery due to its pleasant aroma at low concentrations .

- Dyes: Indole derivatives are used in dye production, notably indigo dye .

Research indicates that indole interacts with various biological systems:

- Gut Microbiome: Indole acts as a signaling molecule influencing gut health and immune responses. It modulates the activity of gut microbiota, impacting metabolic health .

- Drug Interactions: Some studies suggest that indole derivatives may interact with neurotransmitter systems, particularly serotonin receptors, which could have implications for mood regulation and mental health treatments .

Several compounds share structural similarities with indole. Here are some notable examples:

| Compound | Structure Type | Unique Features |

|---|---|---|

| Tryptophan | Amino Acid | Essential amino acid involved in protein synthesis; precursor to serotonin. |

| Indigo | Dioxoindole | A natural dye derived from the oxidation of indole; used widely in textiles. |

| Psilocybin | Phosphorylated Indole | A psychoactive compound found in certain mushrooms; acts on serotonin receptors. |

| Reserpine | Indole Alkaloid | Used as an antihypertensive agent; affects neurotransmitter levels. |

| Strychnine | Indole Alkaloid | A potent neurotoxin; affects the central nervous system. |

Indole's unique bicyclic structure allows it to participate in diverse

Purity

Physical Description

Solid

White lustrous, flakey crystalline solid; Unpleasant odour at high concentration, odour becomes floral at higher dilutions

Color/Form

Colorless to yellowish scales, turning red on exposure to light and air.

WHITE CRYSTALLINE SOLID

Colorless, shiny flakes

XLogP3

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

253.00 to 254.00 °C. @ 760.00 mm Hg

Heavy Atom Count

Density

LogP

2.14 (LogP)

Log P= 2.14

2.14

Odor

Unpleasant odor in high concentration but pleasant in dilute solution.

Light jasmine odo

Appearance

Melting Point

Heat of Formation= 1.5660X10+8 J/kmol; Heat of Fusion at the Melting Point= 9.0000X10+6 J/kmol

52.5 °C

Storage

UNII

Related CAS

82451-55-6

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H311 (99.03%): Toxic in contact with skin [Danger Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Mechanism of Action

Vapor Pressure

0.0122 mm Hg at 25 °C

Pictograms

Acute Toxic;Irritant

Other CAS

Metabolism Metabolites

...INDOLE IS METABOLIZED BY RAT TO INDOXYL, OXINDOLE, 5-HYDROXYOXINDOLE & ISATIN...

YIELDS 2,2-BIS(3-INDOLYL)INDOXYL IN HORSERADISH. DEOXYVIOLACEIN IN CHROMOBACTERIUM. CIS-6,7-DIHYDRO-6,7-DIHYDROXYINDOLE PROBABLY IN PSEUDOMONAS. /FROM TABLE/

YIELDS 3,3'-DIINDOLYLACETIC ACID IN PEA. O-FORMAMIDOBENZALDEHYDE IN TECOMA. 3-HYDROXYOXINDOLE IN COCCUS. /FROM TABLE/

For more Metabolism/Metabolites (Complete) data for INDOLE (10 total), please visit the HSDB record page.

Indole has known human metabolites that include Indoxyl, 6-Hydroxyindole, and Oxindole.

Wikipedia

BD-1047

Use Classification

Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues

Food additives -> Flavoring Agents

Fragrance Ingredients

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

OBTAINED FROM 240-260 °C FRACTION FROM COAL TAR: WEISSGERBER, CHEMISCHE BERICHTE 43, 3520 (1910); FROM FECES: BERGEIM, J BIOL CHEM 32, 17 (1917).

CAN BE PREPARED ALSO BY REDN OF INDOXYL, INDOXYL CARBOXYLIC ACID, OR INDIGO.

INDOLE IS PRODUCED BY CONDENSING ANILINE WITH BENZOIN IN THE PRESENCE OF ZINC CHLORIDE

For more Methods of Manufacturing (Complete) data for INDOLE (6 total), please visit the HSDB record page.

General Manufacturing Information

REPORTED USES: NON-ALCOHOLIC BEVERAGE 0.26 PPM, ICE CREAMS, ICES, ETC 0.28 PPM; CANDY 0.50 PPM, BAKED GOODS 0.58 PPM, GELATINS & PUDDINGS 0.02-0.40 PPM.

FEMA NUMBER 2593

Adult corn rootworms are attracted strongly to a variety of kairomones, including indole...

Analytic Laboratory Methods

GAS, THIN LAYER & COLUMN CHROMATOGRAPHY WERE USED TO DETERMINE INDOLE IN FRESH MANURE & ANAEROBIC PIT LIQUOR EXTRACTS.

INDOLES & CARBAZOLES WERE ISOLATED FROM CIGARET SMOKE CONDENSATE BY 4-STEP PROCEDURE WHICH INVOLVED EXTRACTION WITH WATER, SILICIC ACID CHROMATOGRAPHY, GEL FILTRATION CHROMATOGRAPHY & GAS CHROMATOGRAPHY.

A COLLABORATIVE STUDY OF GAS-LIQUID CHROMATOGRAPHIC DETERMINATION OF INDOLE IN SHRIMP.

For more Analytic Laboratory Methods (Complete) data for INDOLE (12 total), please visit the HSDB record page.

Clinical Laboratory Methods

Interactions

Stability Shelf Life

Dates

Microbiome analysis combined with targeted metabolomics reveal immunological anti-tumor activity of icariside I in a melanoma mouse model

Gui Chen, Zheng Cao, Zunji Shi, Hehua Lei, Chuan Chen, Peihong Yuan, Fang Wu, Caixiang Liu, Manyuan Dong, Yuchen Song, Jinlin Zhou, Yujing Lu, Limin ZhangPMID: 34088571 DOI: 10.1016/j.biopha.2021.111542

Abstract

Recent studies report that the gut microbiome can enhance systemic and antitumor immunity by modulating responses to antibody immunotherapy in melanoma patients. In this study, we found that icariside I, a novel anti-cancer agent isolated from Epimedium, significantly inhibited B16F10 melanoma growth in vivo through regulation of gut microbiota and host immunity. Oral administration of icariside I improved the microbiota community structure with marked restoration of Lactobacillus spp. and Bifidobacterium spp. abundance in the cecal contents of tumor-bearing mice. We also found that icariside I improves the levels of microbiota-derived metabolites such as short-chain fatty acids (SCFAs) and indole derivatives, consequently promoting repair of the intestinal barrier and reducing systemic inflammation of tumor-bearing mice. Icariside I exhibited strong immunological anti-tumor activity, directly manifested by up-regulation of multiple lymphocyte subsets including CD4+ and CD8+ T cells or NK and NKT cells in peripheral blood of tumor-bearing mice. Collectively, these results suggest that icariside I, via its microbiome remodeling and host immune regulation properties, may be developed as an anticancer drug.Post-synthetic functionalization of tryptophan protected peptide sequences through indole (C-2) photocatalytic alkylation

Rafaely N Lima, José A C Delgado, Darlon I Bernardi, Roberto G S Berlinck, Nikolaos Kaplaneris, Lutz Ackermann, Márcio W PaixãoPMID: 34002741 DOI: 10.1039/d1cc01822a

Abstract

We report a selective, mild, and efficient C-H functionalization of tryptophan and tryptophan-containing peptides with activated α-bromo-carbonyl compounds under visible-light irradiation. The protocol efficiency is outlined by the wide substrate scope and excellent tolerance of sensitive functional groups present in the amino acid side chains. The method can be successfully extended to access pharmaco-peptide conjugate scaffolds.Indole Glycosides from Calanthe discolor with Proliferative Activity on Human Hair Follicle Dermal Papilla Cells

Toshio Morikawa, Yoshiaki Manse, Fenglin Luo, Haruko Fukui, Yamato Inoue, Tsuyoshi Kaieda, Kiyofumi Ninomiya, Osamu Muraoka, Masayuki YoshikawaPMID: 33952856 DOI: 10.1248/cpb.c21-00006

Abstract

A methanol extract from the underground part of Calanthe discolor Lindl. (Orchidaceae) demonstrated significant proliferative activity on human hair follicle dermal papilla cells (HFDPC, % of control: 120.8 ± 0.2%) at 100 µg/mL against HFDPC. Through bioassay-guided separation of the extract, a new indole glycoside named 6'-O-β-D-apiofuranosylindican (1) was isolated along with six known compounds (2-7) including three indole glycosides. The stereostructure of 1 was elucidated based on its spectroscopic properties and chemical characteristics. Among the isolates, 1 (110.0 ± 1.0%), glucoindican (3, 123.9 ± 6.8%), and calanthoside (4, 158.6 ± 7.1%) showed significant proliferative activity at 100 µM. Furthermore, the active indole glycosides (1, 3, and 4) upregulated the expression of vascular endothelial growth factor (VEGF) and fibroblast growth factor-7 (FGF-7) mRNA and protein in HFDPC, which could be the mechanism of their proliferative activity.Design and synthesis of novel quinazolinones conjugated ibuprofen, indole acetamide, or thioacetohydrazide as selective COX-2 inhibitors: anti-inflammatory, analgesic and anticancer activities

Asmaa Sakr, Samar Rezq, Samy M Ibrahim, Eman Soliman, Mohamed M Baraka, Damian G Romero, Hend KothayerPMID: 34338135 DOI: 10.1080/14756366.2021.1956912

Abstract

Novel quinazolinones conjugated with indole acetamide, ibuprofen (

or thioacetohydrazide (

and

) were designed to increase COX-2 selectivity. The three synthesised series exhibited superior COX-2 selectivity compared with the previously reported quinazolinones and their NSAID analogue and had equipotent COX-2 selectivity as celecoxib. Compared with celecoxib,

,

, and

showed similar anti-inflammatory activity

, while

and

showed superior inhibition of the inflammatory mediator nitric oxide, and

showed greater antioxidant potential in macrophages cells. Moreover, all selected compounds showed improved analgesic activity and

completely abolished the pain response. Additionally, compound

showed anticancer activity in tested cell lines HCT116, HT29, and HCA7. Docking results were consistent with COX-1/2 enzyme assay results.

studies suggest their high oral bioavailability. The overall findings for compounds (

and

) support their potential role as anti-inflammatory agents.

Cu-Catalyzed Dimerization of Indole Derived Oxime Acetate for Synthesis of Biimidazo[1,2-

Tao Xie, Qi-Bang Sui, Lu-Zhe Qin, Xiaoan Wen, Hongbin Sun, Qing-Long Xu, Le ZhenPMID: 33779172 DOI: 10.1021/acs.joc.1c00010

Abstract

A copper-mediated cyclization and dimerization of indole derived oxime acetate was developed to generate a series of biimidazo[1,2-]indole scaffolds with two contiguous stereogenic quaternary carbons in one step.

Development of Novel Indole-Based Bifunctional Aldose Reductase Inhibitors/Antioxidants as Promising Drugs for the Treatment of Diabetic Complications

Lucia Kovacikova, Marta Soltesova Prnova, Magdalena Majekova, Andrej Bohac, Cimen Karasu, Milan StefekPMID: 34066081 DOI: 10.3390/molecules26102867

Abstract

Aldose reductase (AR, ALR2), the first enzyme of the polyol pathway, is implicated in the pathophysiology of diabetic complications. Aldose reductase inhibitors (ARIs) thus present a promising therapeutic approach to treat a wide array of diabetic complications. Moreover, a therapeutic potential of ARIs in the treatment of chronic inflammation-related pathologies and several genetic metabolic disorders has been recently indicated. Substituted indoles are an interesting group of compounds with a plethora of biological activities. This article reviews a series of indole-based bifunctional aldose reductase inhibitors/antioxidants (ARIs/AOs) developed during recent years. Experimental results obtained in in vitro, ex vivo, and in vivo models of diabetic complications are presented. Structure-activity relationships with respect to carboxymethyl pharmacophore regioisomerization and core scaffold modification are discussed along with the criteria of 'drug-likeness". Novel promising structures of putative multifunctional ARIs/AOs are designed.Discovery of an indole-substituted furanone with tubulin polymerization inhibition activity

Patricia Mowery, Madison M Filkorn, Brianna Hurysz, Deborah O Kwansare, Megan M Lafferty, Marissa A McFadden, Namita D Neerukonda, Roslyn R Patel, Kelsey Pierce, Kaitlynn A Sockett, Nathanyal J Truax, Nathan R Webster, Erin T PelkeyPMID: 33775833 DOI: 10.1016/j.bmcl.2021.127991

Abstract

Analogs of diarylpyrrolinone lead compound 1 were prepared and tested for anti-proliferative activity in U-937 cancer cells. Alterations of 1 focused on modifying the two nitrogen atoms: a) the pyrrolinone nitrogen atom was substituted with a propyl group or replaced with an oxygen atom (furanone), and b) the substituents on the indole nitrogen were varied. These changes led to the discovery of a furanone analog 3b with sub-micromolar anti-cancer potency and tubulin polymerization inhibition activity.Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjugates

Reem I Al-Wabli, Mona A Alsulami, Sarah I Bukhari, Nadine M S Moubayed, Maha S Al-Mutairi, Mohamed I AttiaPMID: 33920952 DOI: 10.3390/molecules26082292

Abstract

The increasing prevalence of microbial infections and the emergence of resistance to the currently available antimicrobial drugs urged the development of potent new chemical entities with eminent pharmacokinetic and/or pharmacodynamic profiles. Thus, a series of new indole-triazole conjugateswas designed and synthesized to be assessed as new antimicrobial candidates using the diameter of the inhibition zone and minimum inhibitory concentration assays against certain microbial strains. Their in vitro antibacterial evaluation revealed good to moderate activity against most of the tested Gram-negative strains with diameter of the inhibition zone (DIZ) values in the range of 11-15 mm and minimum inhibition concentration (MIC) values around 250 µg/mL. Meanwhile, their in vitro antifungal evaluation demonstrated a potent activity against

with MIC value as low as 2 µg/mL for most of the tested compounds. Moreover, compound

is the most potent congener with an MIC value of 2 µg/mL against

.